2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring and an imidazolidinone ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate typically involves multiple steps, including the formation of the pyrrolidinone and imidazolidinone rings. The process may start with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,5-dioxopyrrolidin-1-yl) glutarate
- 2,5-Dioxopyrrolidin-1-yl decanoate
Uniqueness
Compared to similar compounds, 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate stands out due to its unique combination of pyrrolidinone and imidazolidinone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSINCVWMDUPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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